molecular formula C19H21N3O2 B1151900 4,5-dihydro-N-[4-[[4-(1-methylethoxy)phenyl]carbonyl]phenyl]-1H-imadazol-2-amine

4,5-dihydro-N-[4-[[4-(1-methylethoxy)phenyl]carbonyl]phenyl]-1H-imadazol-2-amine

Cat. No.: B1151900
M. Wt: 323.4
InChI Key: SPGYSLWXEKMJAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Recently, a series of relatively simple compounds were found to be high-affinity ligands and functional antagonists for the human IP (prostacyclin) receptor. CAY10449 is one of the more potent of these. CAY10449 antagonizes the carbaprostacyclin-induced activation of human neuroblastoma adenylate cyclase, blocking cyclic AMP accumulation in a dose-dependent manner. Likewise, it inhibits the binding of tritiated iloprost to rodent neuroblastoma cells with a Ki value of about 3 nM. Although CAY10449 was not tested in rats, the related compound CAY10441 shows significant analgesic activity in standard antinociceptive assays.

Properties

Molecular Formula

C19H21N3O2

Molecular Weight

323.4

InChI

InChI=1S/C19H21N3O2/c1-13(2)24-17-9-5-15(6-10-17)18(23)14-3-7-16(8-4-14)22-19-20-11-12-21-19/h3-10,13H,11-12H2,1-2H3,(H2,20,21,22)

InChI Key

SPGYSLWXEKMJAN-UHFFFAOYSA-N

SMILES

CC(C)Oc1ccc(cc1)C(=O)c1ccc(cc1)NC1=NCCN1

Synonyms

4,5-dihydro-N-[4-[[4-(1-methylethoxy)phenyl]carbonyl]phenyl]-1H-imadazol-2-amine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4,5-dihydro-N-[4-[[4-(1-methylethoxy)phenyl]carbonyl]phenyl]-1H-imadazol-2-amine
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